molecular formula C4H8FN B15206194 (2R,3R)-3-Fluoro-2-methyl-azetidine

(2R,3R)-3-Fluoro-2-methyl-azetidine

Cat. No.: B15206194
M. Wt: 89.11 g/mol
InChI Key: UXEHOOOMCCXWNZ-QWWZWVQMSA-N
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Description

(2R,3R)-3-Fluoro-2-methyl-azetidine (CAS 2231666-47-8) is a chiral, fluorinated azetidine building block of significant interest in medicinal chemistry and drug discovery . Azetidines are valued as saturated, sp3-rich heterocycles that can improve the pharmacokinetic properties of drug candidates compared to their five- and six-membered ring analogues . The specific (2R,3R) stereochemistry and the strategic incorporation of a fluorine atom adjacent to the nitrogen center are critical features that influence the molecule's conformation, metabolic stability, and electronic characteristics . This compound serves as a versatile precursor and key intermediate in the synthesis of more complex molecules for pharmaceutical research . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2R,3R)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m1/s1

InChI Key

UXEHOOOMCCXWNZ-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CN1)F

Canonical SMILES

CC1C(CN1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Fluoro-2-methyl-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-azetidine and a fluorinating agent.

    Fluorination: The introduction of the fluorine atom at the third position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and stereoselectivity.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired (2R,3R)-3-Fluoro-2-methyl-azetidine in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis of (2R,3R)-3-Fluoro-2-methyl-azetidine may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to improve yield and reduce reaction times.

    Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to yield amines.

    Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions to form linear amines or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido-azetidines or cyano-azetidines can be formed.

    Oxidation Products: Azetidinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

(2R,3R)-3-Fluoro-2-methyl-azetidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It may interact with receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and metabolic regulation.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of azetidine derivatives plays a critical role in their biological activity and synthetic applications. Key stereoisomers and their distinctions include:

a) (2S,3R)-3-Fluoro-2-methyl-azetidine
  • Structure : Enantiomeric configuration at the 2-position compared to the (2R,3R) isomer.
  • Properties : Differences in spatial arrangement may alter binding affinity to chiral targets. For example, enantiomers often exhibit divergent pharmacokinetic profiles.
  • Applications : Marketed as a pharmaceutical intermediate (CAS: 2231664-14-3) .
b) (2R)-3-Fluoro-2-methyl-azetidine
  • Structure : Stereochemistry at the 3-position is unspecified (CAS: 2231670-02-1) .
  • Implications : Lack of defined stereochemistry at C3 could lead to mixtures, reducing purity and efficacy in targeted applications.
c) Hydrochloride Salt Form
  • Example : (2R,3R)-3-Fluoro-2-methyl-azetidine hydrochloride (CAS: 2231666-48-9) .
  • Advantages : Enhanced water solubility due to ionic interactions, facilitating formulation in drug delivery systems.

Structural Analogs with Modified Substituents

a) Aryl-Substituted Azetidines
  • Example 1: (2R,3S)-3-Fluoro-3-methyl-2-phenyl-1-tosylazetidine . Key Differences: A phenyl group at C2 and a tosyl (p-toluenesulfonyl) protecting group at N1.
  • Example 2 : (2R,3S)-3-Fluoro-3-(naphthalen-2-ylmethyl)-2-phenyl-1-tosylazetidine .

    • Key Differences : Naphthalen-2-ylmethyl substituent at C3.
    • Impact : Extended aromatic systems may enhance π-π stacking interactions in protein binding but reduce metabolic stability.
b) Non-Fluorinated Azetidines
  • Comparison : Fluorine-free analogs lack the electronegative and hydrogen-bonding capabilities of the C3 fluorine. This reduces polarity and may decrease resistance to oxidative metabolism.

Analytical and Stereochemical Confirmation

The determination of enantiomeric purity and absolute configuration is critical. Rogers’s η parameter and Flack’s x parameter () are employed in X-ray crystallography to distinguish enantiomers . For instance, the (2R,3R) configuration of the target compound is likely validated using such methods to ensure synthetic accuracy.

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